N-(1-cyanocyclobutyl)benzamide
Overview
Description
N-(1-cyanocyclobutyl)benzamide is a chemical compound that has garnered attention due to its potential applications in various fields. It is a cyclic amide that contains a benzene ring and a four-membered cyclobutane ring. The compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
Mechanism of Action
Mode of Action
It’s known that benzamide derivatives can induce apoptosis in certain cell lines .
Biochemical Pathways
Benzamide derivatives have been shown to affect apoptosis pathways . They can induce cytochrome c release into the cytosol and activate caspase-9, leading to apoptosis .
Pharmacokinetics
Therefore, it’s difficult to outline its impact on bioavailability .
Result of Action
Based on the potential apoptotic effects of benzamide derivatives, it’s possible that this compound might lead to cell death in certain cell lines
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)benzamide typically involves the amidation of N-protected amines. One common method is the direct condensation of carboxylic acids with amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields. Another approach involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for cost, yield, and environmental impact. The use of solid acid catalysts and ultrasonic irradiation can be particularly advantageous for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(1-cyanocyclobutyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)benzamide can be compared with other similar compounds, such as:
N-substituted benzamides: These compounds share structural similarities and may exhibit similar biological activities.
2-substituted benzimidazoles: These compounds are known for their anticancer activities and can be compared based on their mechanisms of action and therapeutic potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAQLGZLXTVCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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